Cas no 85806-67-3 (Methyl 2-methyloxazole-4-carboxylate)

Methyl 2-methyloxazole-4-carboxylate structure
85806-67-3 structure
Nombre del producto:Methyl 2-methyloxazole-4-carboxylate
Número CAS:85806-67-3
MF:C6H7NO3
Megavatios:141.124681711197
MDL:MFCD03265460
CID:706799
PubChem ID:329762559

Methyl 2-methyloxazole-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 2-methyloxazole-4-carboxylate
    • 2-methyl-oxazole-4-carboxylic aicd methyl ester
    • 4-Oxazolecarboxylicacid, 2-methyl-, methyl ester
    • methyl 2-methyl-1,3-oxazole-4-carboxylate
    • Methyl-2-methyl oxazole-4-carboxylate
    • METHYL-4-METHYL-3,5-OXAZOLECARBOXYLATE
    • 2-Methyl-oxazole-4-carboxylic acid methyl ester
    • 2-Methyloxazole-4-carboxylic acid methyl ester
    • 2-Methyl-1,3-oxazole-4-carboxylic acid methyl ester
    • 4-OXAZOLECARBOXYLIC ACID, 2-METHYL-, METHYL ESTER
    • 2-Methyl-oxazole-4-carboxylicacidmethylester
    • PubChem11666
    • NBBUIANVONUUEM-UHFFFAOYSA-N
    • methyl 2-methyloxazol-4-caboxylate
    • methyl
    • 2-Methyl-4-oxazolecarboxylic acid methyl ester
    • EN300-76074
    • SY018269
    • AB13936
    • DTXSID80445935
    • Z1184916182
    • AKOS006339865
    • F2167-7118
    • 85806-67-3
    • AC-6350
    • SCHEMBL286492
    • methyl 2-methyloxazol-4-carboxylate
    • CS-W003035
    • AS-19725
    • methyl2-methyloxazole-4-carboxylate
    • J-522051
    • Methyl 2-methyloxazole-4-carboxylate, 97%
    • MFCD03265460
    • MDL: MFCD03265460
    • Renchi: 1S/C6H7NO3/c1-4-7-5(3-10-4)6(8)9-2/h3H,1-2H3
    • Clave inchi: NBBUIANVONUUEM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=COC(C)=N1)OC

Atributos calculados

  • Calidad precisa: 141.04300
  • Masa isotópica única: 141.042593085g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 137
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.3
  • Xlogp3: 0.9

Propiedades experimentales

  • Color / forma: White to Yellow Solid
  • Denso: 1.18
  • Punto de fusión: 56-60 °C
  • Punto de ebullición: 191.052°C at 760 mmHg
  • Punto de inflamación: 69.346°C
  • índice de refracción: 1.468
  • PSA: 52.33000
  • Logp: 0.76960

Methyl 2-methyloxazole-4-carboxylate Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 36/37/38-52/53
  • Instrucciones de Seguridad: 26-61
  • Señalización de mercancías peligrosas: Xi
  • Condiciones de almacenamiento:Room temperature
  • Términos de riesgo:R36/37/38; R52/53

Methyl 2-methyloxazole-4-carboxylate Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl 2-methyloxazole-4-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044964-5g
2-Methyl-oxazole-4-carboxylic acid methyl ester
85806-67-3 98%
5g
¥453.00 2024-07-28
TRC
M338488-100mg
Methyl 2-Methyloxazole-4-carboxylate
85806-67-3
100mg
$ 80.00 2022-06-03
Enamine
EN300-76074-100.0g
methyl 2-methyl-1,3-oxazole-4-carboxylate
85806-67-3 95.0%
100.0g
$1620.0 2025-03-22
abcr
AB466493-1g
Methyl 2-methyloxazole-4-carboxylate, min. 95%; .
85806-67-3
1g
€75.90 2024-04-16
eNovation Chemicals LLC
D583215-1g
2-METHYL-OXAZOLE-4-CARBOXYLIC ACID METHYL ESTER
85806-67-3 95%
1g
$266 2024-05-24
Ambeed
A148615-5g
Methyl 2-methyloxazole-4-carboxylate
85806-67-3 97%
5g
$52.0 2025-02-26
eNovation Chemicals LLC
Y1006854-25G
methyl 2-methyloxazole-4-carboxylate
85806-67-3 97%
25g
$260 2024-07-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M55770-250mg
2-Methyl-oxazole-4-carboxylic acid methyl ester
85806-67-3 97%
250mg
¥55.0 2022-04-27
TRC
M338488-50mg
Methyl 2-Methyloxazole-4-carboxylate
85806-67-3
50mg
$ 65.00 2022-06-03
TRC
M338488-10mg
Methyl 2-Methyloxazole-4-carboxylate
85806-67-3
10mg
$ 50.00 2022-06-03

Methyl 2-methyloxazole-4-carboxylate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane
Referencia
The oxidation of 2-oxazolines to 1,3-oxazoles
Meyers, A. I.; et al, Tetrahedron Letters, 1994, 35(16), 2481-4

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol
1.2 Solvents: Methanol
1.3 Reagents: Methanol ,  Sodium methoxide
1.4 Reagents: Camphorsulfonic acid Solvents: Toluene
Referencia
An Efficient, Practical Approach to the Synthesis of 2,4-Disubstituted Thiazoles and Oxazoles: Application to the Synthesis of GW 475151
Hermitage, Stephen A.; et al, Organic Process Research & Development, 2001, 5(1), 37-44

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C; 2 h, rt
Referencia
Synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists for use in the treatment of drug abuse
Iso, Yasuyoshi; et al, Synthesis, 2006, (2), 243-246

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Acetic acid Solvents: Acetic acid
Referencia
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
1.2 20 min, -10 °C
1.3 Solvents: Diethyl ether ;  2 h, 0 °C
1.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referencia
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
2.1 Reagents: Acetic acid Solvents: Acetic acid
Referencia
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: 2-Chloropyridine N-oxide Catalysts: Silver triflate ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorog… Solvents: Acetonitrile ;  6 h, 80 °C
Referencia
Three-Component [2+2+1] Gold(I)-Catalyzed Oxidative Generation of Fully Substituted 1,3-Oxazoles Involving Internal Alkynes
Dubovtsev, Alexey Yu.; et al, Advanced Synthesis & Catalysis, 2019, 361(12), 2926-2935

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
2.1 Solvents: Dichloromethane ;  rt
2.2 Reagents: Triethylamine ;  0 °C; overnight, rt
3.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
3.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  5 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
1.2 0 - 5 °C; 5 °C → rt; 18 h, rt
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  rt → 30 °C; 2 h, 30 °C; 30 °C → rt
Referencia
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Bromotrichloromethane ,  1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane
Referencia
Applications of the Achmatowicz Rearrangement in Natural Product Synthesis
Hobson, Stephen, 2010, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, 0 °C; 0 °C → rt; 24 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  -10 °C; 5 min, -10 °C
2.2 Reagents: Bromotrichloromethane ;  -10 °C; 8 h, -10 °C; -10 °C → rt; 2 h, rt
Referencia
The Synthesis of Novel Disorazoles
Schaeckel, Romy; et al, Angewandte Chemie, 2010, 49(9), 1619-1622

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
1.2 2 h, rt
1.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Referencia
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
3.1 Reagents: Acetic acid Solvents: Acetic acid
Referencia
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, rt
1.2 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Tetrahydrofuran ;  2 h, rt
Referencia
Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications
Iso, Yasuyoshi; et al, Journal of Medicinal Chemistry, 2006, 49(3), 1080-1100

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hexamethylphosphoramide ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) Solvents: Dichloromethane
Referencia
Total Synthesis of (-)-Hennoxazole A
Smith, Thomas E.; et al, Journal of Organic Chemistry, 2008, 73(1), 142-150

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Dichloromethane ;  1.5 h, 0 °C
1.2 18 h, rt
1.3 Reagents: Water ;  10 min, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  2 h, 30 °C
Referencia
Towards New Tricyclic Motifs: Intramolecular C-H Arylation as the Key Step in a Formal [3+3] Cyclocondensation Strategy
Vrijdag, Johannes L. ; et al, European Journal of Organic Chemistry, 2017, 2017(11), 1465-1474

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 20 - 25 °C
1.2 Reagents: Bromotrichloromethane ;  20 - 25 °C; 25 °C → 7 °C
1.3 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  7 °C → 5 °C; 5 h, 0 - 5 °C; 5 °C → 7 °C; 1 h, 3 - 7 °C; 7 °C → 25 °C
Referencia
Large-Scale Preparation of 2-Methyloxazole-4-carboxaldehyde
Benoit, Georges-Emmanuel; et al, Organic Process Research & Development, 2008, 12(1), 88-95

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, rt; 18 h, rt
2.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Reagents: Bromotrichloromethane ;  1 h, 0 °C; 0 °C → rt; 9 h, rt
Referencia
Oxidative Rearrangements of Isobenzofurans: Studies toward the Synthesis of the Ajudazols
Hobson, Stephen J.; et al, Organic Letters, 2008, 10(13), 2813-2816

Synthetic Routes 19

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt → 0 °C
1.2 45 min, 0 °C
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  2.5 h, 0 °C; 2 h, 0 °C; 3 h, 0 °C → rt
1.4 Solvents: Water ;  2 - 3 min, rt
1.5 Reagents: Sodium chloride Solvents: Dichloromethane ,  Water ;  pH 7, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  15 min, -10 °C
2.2 20 min, -10 °C
2.3 Solvents: Diethyl ether ;  2 h, 0 °C
2.4 Solvents: Acetic acid ;  rt → reflux; 1.5 h, reflux
2.5 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8
Referencia
4-Methoxycarbonyl-2-methyl-1,3-oxazole
White, James D.; et al, Organic Syntheses, 2003, 79, 244-250

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
4.1 Reagents: Acetic acid Solvents: Acetic acid
Referencia
Synthetic studies on the streptogramin antibiotics. Enantioselective synthesis of the oxazole dienyl amine moiety
Meyers, A. I.; et al, Journal of Organic Chemistry, 1986, 51(26), 5111-23

Synthetic Routes 21

Condiciones de reacción
1.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 22

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt
1.2 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 23

Condiciones de reacción
1.1 Reagents: Acetyl chloride Solvents: Diethyl ether ;  0 °C; overnight, rt
1.2 Solvents: Dichloromethane ;  rt
1.3 Reagents: Triethylamine ;  0 °C; overnight, rt
2.1 Reagents: Bromotrichloromethane Solvents: Dichloromethane ;  rt; rt → 0 °C
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  0 °C; 0 °C → rt; 3 h, rt
Referencia
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 24

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  45 min, rt; 18 h, rt
2.1 Reagents: Hexamethylenetetramine ,  1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Copper bromide (CuBr2) ;  20 min, 0 °C
2.2 2 h, rt
2.3 Reagents: Ammonium hydroxide ,  Ammonium chloride Solvents: Ethyl acetate ,  Water
Referencia
Enantioselective Total Synthesis of the Antitumor Macrolide Rhizoxin D
Lafontaine, Jennifer A.; et al, Journal of Organic Chemistry, 2003, 68(11), 4215-4234

Methyl 2-methyloxazole-4-carboxylate Raw materials

Methyl 2-methyloxazole-4-carboxylate Preparation Products

Methyl 2-methyloxazole-4-carboxylate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:85806-67-3)Methyl 2-methyloxazole-4-carboxylate
A10253
Pureza:99%
Cantidad:100g
Precio ($):550.0